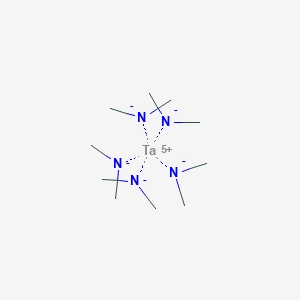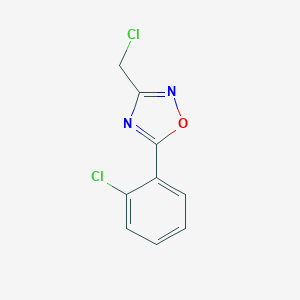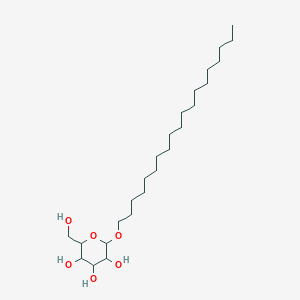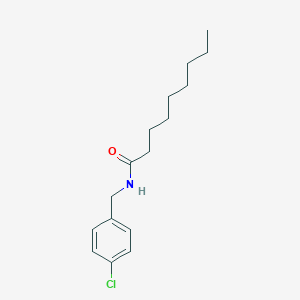
NONANAMIDE, N-(p-CHLOROBENZYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanamide, N-(p-chlorobenzyl)-, also known as N-(4-chlorobenzyl)nonanamide, is a chemical compound that is widely used in scientific research. This compound is a member of the amide family and is often used as a reagent in organic synthesis reactions. Nonanamide, N-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research.
Wirkmechanismus
The exact mechanism of action of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is not fully understood. However, it is believed to function as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can increase the levels of acetylcholine in the brain, leading to a wide range of physiological effects.
Biochemische Und Physiologische Effekte
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been found to exhibit a wide range of biochemical and physiological effects. These effects include increased levels of acetylcholine in the brain, improved cognitive function, and increased activity of the parasympathetic nervous system. Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has also been found to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, making it an important tool in the study of these enzymes. However, one limitation of using Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- is that it may have off-target effects, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several areas of future research that could be explored related to Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-. One area of focus could be the development of more specific inhibitors of acetylcholinesterase and butyrylcholinesterase that do not have off-target effects. Another area of research could be the study of the potential anti-inflammatory properties of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to explore the potential use of Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- in other areas of biomedical research.
Synthesemethoden
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- can be synthesized using a variety of methods. One common method involves the reaction of nonanoic acid with p-chlorobenzylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)-.
Wissenschaftliche Forschungsanwendungen
Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used extensively in scientific research as a reagent in organic synthesis reactions. It has also been found to exhibit a wide range of biochemical and physiological effects, making it an important tool in the field of biomedical research. Specifically, Nonanamide, NONANAMIDE, N-(p-CHLOROBENZYL)-(p-chlorobenzyl)- has been used in research related to the study of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Eigenschaften
CAS-Nummer |
101832-14-8 |
|---|---|
Produktname |
NONANAMIDE, N-(p-CHLOROBENZYL)- |
Molekularformel |
C16H24ClNO |
Molekulargewicht |
281.82 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]nonanamide |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-16(19)18-13-14-9-11-15(17)12-10-14/h9-12H,2-8,13H2,1H3,(H,18,19) |
InChI-Schlüssel |
QMAOGFLUSMZBCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
101832-14-8 |
Synonyme |
N-(4-CHLOROBENZYL)NONANAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








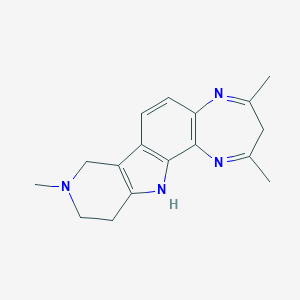
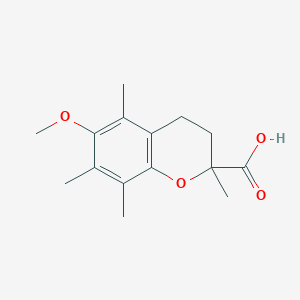
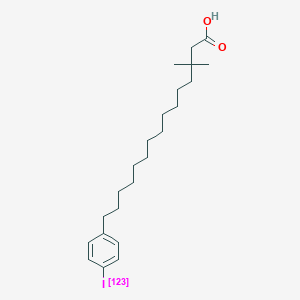

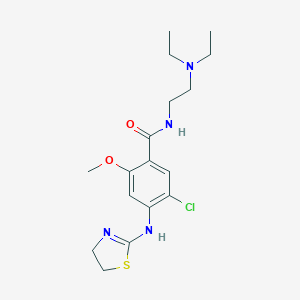
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
